molecular formula C24H24O7 B14976651 5,9,10-trimethyl-2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

5,9,10-trimethyl-2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

Cat. No.: B14976651
M. Wt: 424.4 g/mol
InChI Key: KBDSPVXWTFCPKZ-UHFFFAOYSA-N
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Description

5,9,10-trimethyl-2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a complex organic compound that features a pyranochromene core structure. This compound is notable for its incorporation of the trimethoxyphenyl group, which is known for its versatile pharmacophore properties. The trimethoxyphenyl group is often found in biologically active molecules, contributing to a wide range of therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,9,10-trimethyl-2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione typically involves the use of phloroglucinol as a starting material. The synthetic route includes several steps, such as methylation, cyclization, and oxidation reactions. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5,9,10-trimethyl-2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, and substituted pyranochromenes. These derivatives can exhibit different biological activities and properties .

Scientific Research Applications

5,9,10-trimethyl-2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,9,10-trimethyl-2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group plays a crucial role in binding to target proteins, such as tubulin and heat shock protein 90, thereby inhibiting their function. This inhibition can lead to the disruption of cellular processes, such as cell division and protein folding, resulting in anti-cancer and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,9,10-trimethyl-2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is unique due to its specific combination of the pyranochromene core and the trimethoxyphenyl group. This combination imparts distinct biological activities and properties, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C24H24O7

Molecular Weight

424.4 g/mol

IUPAC Name

5,9,10-trimethyl-2-(2,3,4-trimethoxyphenyl)-2,3-dihydropyrano[2,3-h]chromene-4,8-dione

InChI

InChI=1S/C24H24O7/c1-11-9-18-20(12(2)13(3)24(26)31-18)23-19(11)15(25)10-17(30-23)14-7-8-16(27-4)22(29-6)21(14)28-5/h7-9,17H,10H2,1-6H3

InChI Key

KBDSPVXWTFCPKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C3=C1C(=O)CC(O3)C4=C(C(=C(C=C4)OC)OC)OC

Origin of Product

United States

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